N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide
Description
N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide is a structurally complex small molecule characterized by a hybrid heterocyclic scaffold. Its core structure combines an imidazo[1,2-a]pyridine ring fused with an imidazole moiety and a chloro-fluorophenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-cyano-3-(2-imidazol-1-ylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN6O/c21-15-10-14(4-5-16(15)22)25-20(29)13(11-23)9-17-19(27-8-6-24-12-27)26-18-3-1-2-7-28(17)18/h1-10,12H,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIILYWVODPRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=C(C#N)C(=O)NC3=CC(=C(C=C3)F)Cl)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H15ClF N5O
- Molecular Weight : 373.81 g/mol
Structural Features
The compound features:
- A chloro-fluorophenyl moiety that enhances lipophilicity.
- A cyano group that may contribute to its reactivity.
- An imidazo[1,2-a]pyridine structure known for various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. Research suggests that it may function through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : The compound might trigger programmed cell death in malignant cells while sparing normal cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.1 | Induces apoptosis |
| HCT116 | 10.0 | Inhibits cell proliferation |
| HepG2 | 22.08 | Cell cycle arrest |
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 5.1 µM, indicating a strong potential for therapeutic use in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Weak |
These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Study on Anticancer Efficacy
A comprehensive study conducted by Aziz et al. explored the anticancer efficacy of this compound against multiple cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced apoptosis through the downregulation of key survival pathways such as AKT and mTOR signaling .
Study on Antimicrobial Properties
In another investigation, the antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria. The study concluded that while the compound exhibited some level of antibacterial activity, it was less effective compared to standard antibiotics like norfloxacin .
Pharmacological Implications
The dual action of this compound—targeting both cancer cells and bacteria—suggests its potential utility in combination therapies where both oncological and infectious disease challenges are present.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Insights
- Lipophilicity and Solubility: The chloro-fluorophenyl group in the target compound increases lipophilicity compared to water-soluble Ponatinib derivatives (e.g., dimethylamino-substituted analogs), which may enhance membrane permeability but reduce aqueous solubility . In contrast, histamine-derived imidazole amines exhibit higher solubility due to shorter alkyl chains and polar amine groups .
- Electrophilic Reactivity: The cyano group in the target compound may facilitate covalent interactions with cysteine residues in target proteins, a feature absent in Ponatinib derivatives or the dipropylacetamide metabolite .
- The dipropylacetamide metabolite lacks such functional groups, suggesting divergent metabolic pathways or target profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
